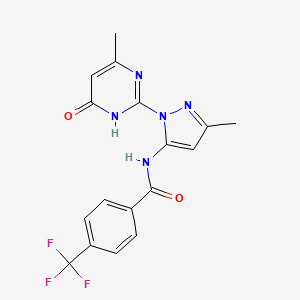

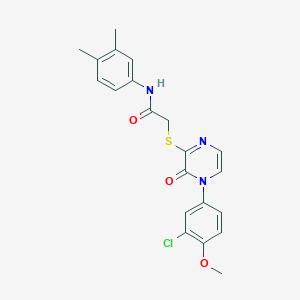

![molecular formula C17H11ClN2OS B2383476 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 844650-87-9](/img/structure/B2383476.png)

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The structure of pyrimidines is versatile and allows for a great number of modifications. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Scientific Research Applications

Nonlinear Optical Properties and Structural Analysis

The research on derivatives of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has demonstrated significant applications in the field of nonlinear optics (NLO). A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including a derivative closely related to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine, has shown promising results. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) for the analysis. The findings indicated that these derivatives exhibit larger NLO properties compared to a standard molecule, highlighting their potential for optoelectronic and high-tech applications (Hussain et al., 2020).

Electroorganic Synthesis

Another study explored the electrochemical synthesis of new benzofuro[2,3-d]pyrimidine derivatives, which are structurally similar to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine. This research demonstrated the potential of electroorganic synthesis in creating these derivatives with good yields and purity, indicating the versatility and efficiency of this synthesis method in producing compounds with potential applications in various fields, including pharmaceuticals and materials science (Nematollahi & Goodarzi, 2002).

Anticancer Activity

The exploration of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine derivatives for anticancer activity has been a subject of interest. A study on the synthesis and antitumor activity of related pyrido[2,3-d]pyrimidine derivatives highlighted the potential of these compounds as potent inhibitors of mammalian dihydrofolate reductase, with significant activity against certain cancer models. This suggests the therapeutic potential of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine derivatives in cancer treatment (Grivsky et al., 1980).

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d] pyrimidine derivatives, including those related to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine, have been reviewed for their significant importance in the synthesis of pharmaceuticals. These compounds exhibit a range of activities such as antibacterial, anti-inflammatory, anticancer, and memory enhancement. The review of preparation methods and future prospects for these compounds indicates their vital role in drug development and therapeutics (Xu Wei-ming, 2010).

properties

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKCTIZESVIED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

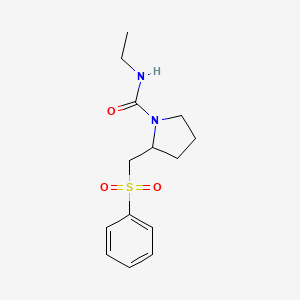

![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)

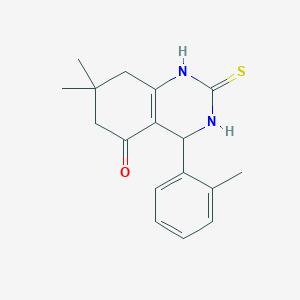

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

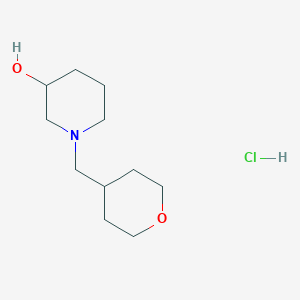

![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)